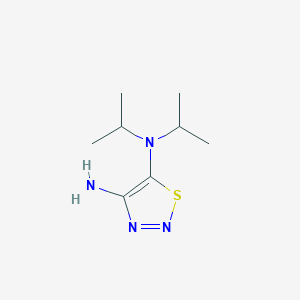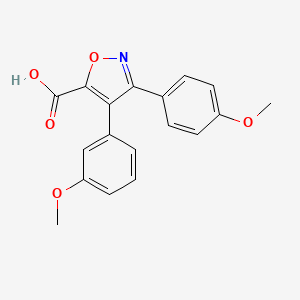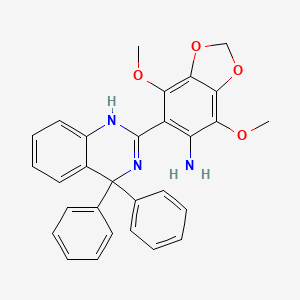
N~5~,N~5~-di(propan-2-yl)-1,2,3-thiadiazole-4,5-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-AMINO-1,2,3-THIADIAZOL-5-YL)-N,N-DIISOPROPYLAMINE is a chemical compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-AMINO-1,2,3-THIADIAZOL-5-YL)-N,N-DIISOPROPYLAMINE typically involves the reaction of 4-amino-1,2,3-thiadiazole with diisopropylamine under specific conditions. The reaction may require a catalyst and specific temperature and pressure conditions to achieve optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound might involve large-scale synthesis using automated reactors. The process would be optimized for cost-effectiveness, yield, and purity, often involving continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-AMINO-1,2,3-THIADIAZOL-5-YL)-N,N-DIISOPROPYLAMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution reactions could produce various alkylated or acylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(4-AMINO-1,2,3-THIADIAZOL-5-YL)-N,N-DIISOPROPYLAMINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties. Researchers study these activities to develop new therapeutic agents.
Medicine
In medicine, derivatives of this compound could be explored for their potential as pharmaceuticals. Their biological activities make them candidates for drug development.
Industry
In the industrial sector, the compound might be used in the production of specialty chemicals, agrochemicals, or materials with specific properties.
Mechanism of Action
The mechanism by which N-(4-AMINO-1,2,3-THIADIAZOL-5-YL)-N,N-DIISOPROPYLAMINE exerts its effects depends on its specific application. In biological systems, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
4-Amino-1,2,3-thiadiazole: A simpler analog without the diisopropylamine group.
N-(4-Amino-1,2,3-thiadiazol-5-yl)-N-methylamine: A similar compound with a methyl group instead of diisopropylamine.
Uniqueness
N-(4-AMINO-1,2,3-THIADIAZOL-5-YL)-N,N-DIISOPROPYLAMINE is unique due to the presence of the diisopropylamine group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, or interaction with biological targets compared to its simpler analogs.
Properties
Molecular Formula |
C8H16N4S |
|---|---|
Molecular Weight |
200.31 g/mol |
IUPAC Name |
5-N,5-N-di(propan-2-yl)thiadiazole-4,5-diamine |
InChI |
InChI=1S/C8H16N4S/c1-5(2)12(6(3)4)8-7(9)10-11-13-8/h5-6H,9H2,1-4H3 |
InChI Key |
KWGJRPVLGSHRMR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C1=C(N=NS1)N)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{3-methyl-1-oxo-1-[(2-phenylethyl)amino]butan-2-yl}-4-(propan-2-yl)cyclohexanecarboxamide](/img/structure/B11052696.png)
![3-(1,3-Benzodioxol-5-yl)-6-(4-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11052704.png)
![2-Hydroxy-N'-{3-[(2-hydroxyethyl)amino]propanoyl}benzohydrazide](/img/structure/B11052710.png)
![Methyl (1-allyl-4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazol-2-yl)acetate](/img/structure/B11052717.png)
![4-(dodecylsulfanyl)-6-methylfuro[3,4-c]pyridin-3(1H)-one](/img/structure/B11052728.png)
![6-phenyl-1,3,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),10,12,14,16-pentaene-4,8-dione](/img/structure/B11052730.png)
![5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-[(morpholin-4-yl)carbonyl]oxolan-2-one](/img/structure/B11052736.png)
![3-[4,5-bis(2,5-dimethylthiophen-3-yl)-1H-imidazol-2-yl]pyridine](/img/structure/B11052737.png)
![3-[(4-nitro-1H-pyrazol-1-yl)methyl]-N-(thiophen-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11052743.png)
![2-Ethoxy-4-(11-oxo-9-phenyl-7,8,9,10,11,12-hexahydrobenzo[a]acridin-12-yl)phenyl acetate](/img/structure/B11052751.png)


![methyl 3-(4-hydroxy-3,5-dimethoxyphenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate](/img/structure/B11052771.png)
![4-(3,4-dichlorophenyl)-13-(methoxymethyl)-11-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B11052783.png)
